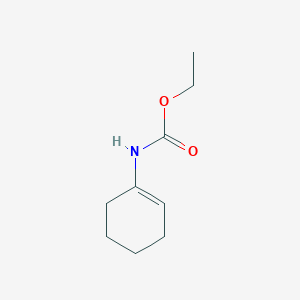
Ethyl cyclohex-1-en-1-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyclohex-1-en-1-ylcarbamate is an organic compound with the molecular formula C9H15NO2 It is a derivative of cyclohexene, featuring an ethyl carbamate group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl cyclohex-1-en-1-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of cyclohexene with ethyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbamate linkage. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalytic systems can further enhance the production process, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyclohex-1-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl cyclohex-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl cyclohex-1-en-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research.
Comparación Con Compuestos Similares
Ethyl cyclohex-1-en-1-ylcarbamate can be compared with other similar compounds, such as:
Cyclohexenone: A related compound with a ketone group instead of a carbamate.
Cyclohexylamine: Features an amine group attached to the cyclohexane ring.
Ethyl carbamate: Lacks the cyclohexene ring but contains the ethyl carbamate group.
The uniqueness of this compound lies in its combination of the cyclohexene ring and the ethyl carbamate group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
75732-13-7 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
ethyl N-(cyclohexen-1-yl)carbamate |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)10-8-6-4-3-5-7-8/h6H,2-5,7H2,1H3,(H,10,11) |
Clave InChI |
PBFHAHNEVSFUBV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thiazolium, 4,5-dihydro-3-methyl-2-[3-(3-methyl-2-thiazolidinylidene)-1-propenyl]-, iodide](/img/structure/B14456764.png)
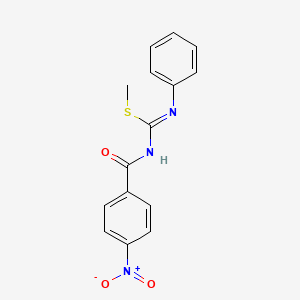





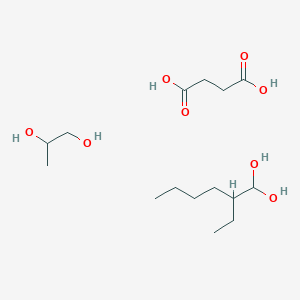
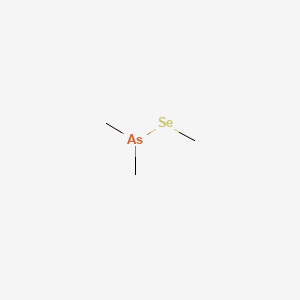


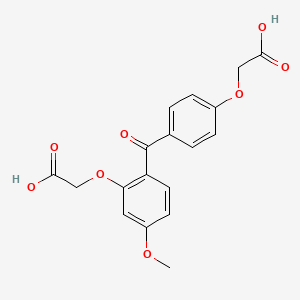
![1,4-Methanopyrazino[1,2-a]pyridazine,octahydro-](/img/structure/B14456835.png)

